

# An In-depth Technical Guide on the Physicochemical Properties of Deuterated Repaglinide Metabolites

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## Compound of Interest

Compound Name: *3'-Hydroxy Repaglinide-d5*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the major metabolites of repaglinide and their deuterated analogues. The information presented herein is intended to support research and development efforts in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.

## Introduction to Repaglinide and its Metabolism

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class.<sup>[1][2]</sup> It is used for the management of type 2 diabetes mellitus.<sup>[2]</sup> Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic  $\beta$ -cells.<sup>[1][3]</sup> The mechanism of action involves the closure of ATP-dependent potassium channels in the  $\beta$ -cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.<sup>[3][4]</sup>

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.<sup>[2][5][6]</sup> This metabolic activity results in the formation of several metabolites, the most significant of which are the M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine ring) metabolites.<sup>[5]</sup> These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.<sup>[1][7]</sup>

The use of deuterium-labeled compounds in pharmaceutical research has gained significant traction. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter the physicochemical properties of a molecule and influence its metabolic fate.[\[8\]](#) This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[\[8\]](#) Understanding the physicochemical properties of these deuterated metabolites is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics.

## Physicochemical Properties of Repaglinide and its Metabolites

The following tables summarize the known and predicted physicochemical properties of repaglinide and its major metabolites. The data for the non-deuterated metabolites are computationally predicted values, as experimental data is not readily available in the public domain. The properties of the deuterated metabolites are inferred based on the predicted values of their non-deuterated counterparts and the general effects of deuteration.

Table 1: Physicochemical Properties of Repaglinide

Property	Value	Source
Molecular Formula	$C_{27}H_{36}N_2O_4$	<a href="#">[9]</a>
Molecular Weight	452.59 g/mol	<a href="#">[9]</a>
pKa (acidic)	4.16 - 4.2	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>
pKa (basic)	6.0 - 6.01	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>
logP	3.97 - 5.9	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Aqueous Solubility	34 $\mu$ g/mL at 37°C	<a href="#">[10]</a>

Table 2: Predicted Physicochemical Properties of Non-Deuterated Repaglinide Metabolites

Metabolite	Predicted pKa (acidic)	Predicted pKa (basic)	Predicted logP	Predicted Aqueous Solubility
M1 (Aromatic Amine)	~4.0	~5.8	~3.5	Increased
M2 (Dicarboxylic Acid)	~3.8, ~4.5	~5.9	~2.0	Significantly Increased
M4 (Hydroxylated)	~4.1	~6.0	~3.2	Increased

Disclaimer: The values for the metabolites are computationally predicted and should be confirmed by experimental data.

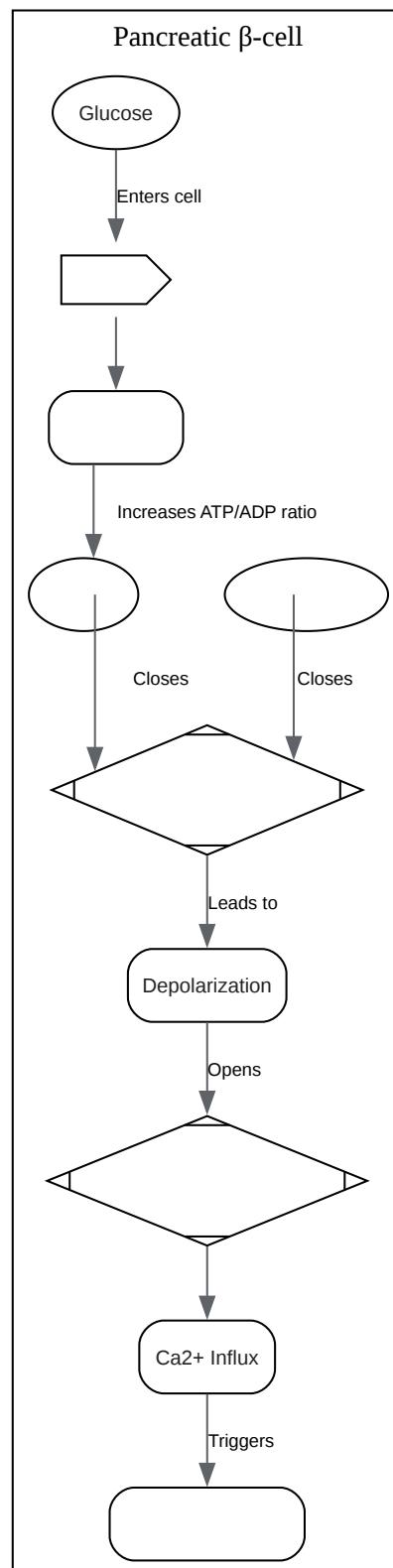
Table 3: Inferred Physicochemical Properties of Deuterated Repaglinide Metabolites

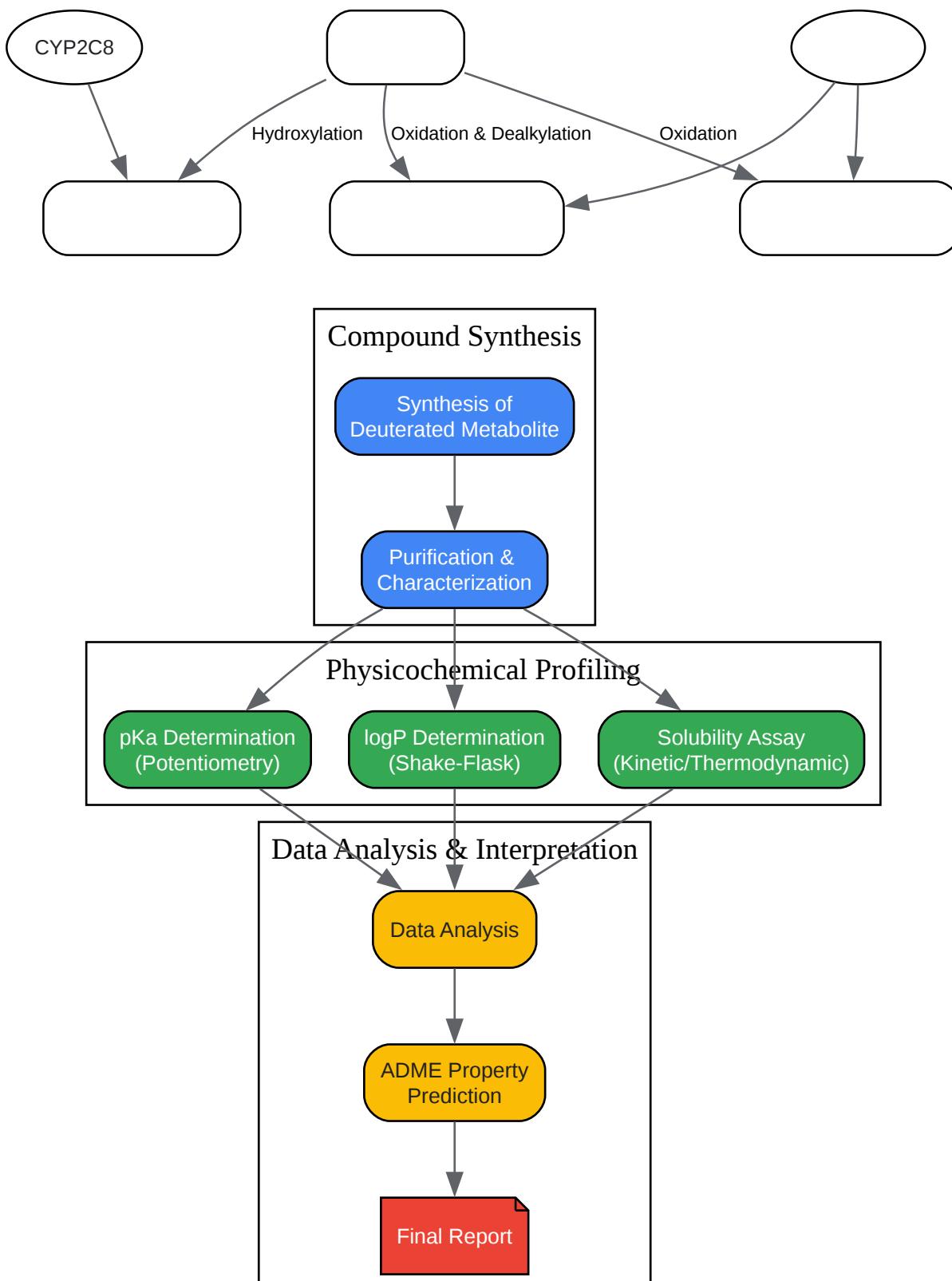
Deuterated Metabolite	Inferred pKa	Inferred logP	Inferred Aqueous Solubility	Rationale for Inference
Deuterated M1	Slightly higher than M1	Slightly lower than M1	Potentially slightly increased	Deuteration can slightly increase pKa and decrease lipophilicity.
Deuterated M2	Slightly higher than M2	Slightly lower than M2	Potentially slightly increased	Similar to deuterated M1, with the effect being more pronounced due to the presence of two acidic groups.
Deuterated M4	Slightly higher than M4	Slightly lower than M4	Potentially slightly increased	Similar to deuterated M1.

# Signaling and Metabolic Pathways

## Repaglinide Signaling Pathway for Insulin Secretion

The following diagram illustrates the mechanism by which repaglinide stimulates insulin secretion from pancreatic  $\beta$ -cells.



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## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repaglinide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 5. ClinPGx [clinpgrx.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
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